2-Ethoxy-5-(ethoxymethyl)thiazole
Description
Properties
IUPAC Name |
2-ethoxy-5-(ethoxymethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-3-10-6-7-5-9-8(12-7)11-4-2/h5H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXUUVURYZKINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN=C(S1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289453 | |
| Record name | Thiazole, 2-ethoxy-5-(ethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1640995-61-4 | |
| Record name | Thiazole, 2-ethoxy-5-(ethoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1640995-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 2-ethoxy-5-(ethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(ethoxymethyl)thiazole typically involves the reaction of ethyl bromide with 2-mercaptoacetaldehyde in the presence of a base, followed by the addition of ethyl chloroacetate. The reaction conditions often require a solvent such as ethanol and a catalyst like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(ethoxymethyl)thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, often using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazoles.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of thiazole derivatives, including 2-Ethoxy-5-(ethoxymethyl)thiazole, in anticancer drug development. Thiazoles are known for their biological activity, and compounds like these are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, hybrid compounds combining thiazole with other pharmacophores have shown promising results in preclinical trials .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds. Its unique thiazole ring structure allows for functionalization that can lead to the development of novel materials and pharmaceuticals. The compound's reactivity makes it suitable for use in multi-step synthetic pathways, particularly in the preparation of other thiazole derivatives .
Herbicide Safeners
Research indicates that thiazole derivatives can act as herbicide safeners, which are compounds that protect crops from herbicidal damage without reducing the efficacy of the herbicide against weeds. The application of this compound in agricultural settings has been explored for its ability to reduce herbicidal injury in crops such as corn and rice when used alongside specific herbicides like acetamides . This application is crucial for enhancing crop resilience and yield.
Flavoring Agents
The compound is also noted for its use as a flavoring agent due to its organoleptic properties. It possesses a musty odor and flavor profile, making it suitable for incorporation into food products and fragrances. The flavoring industry utilizes such compounds to create complex flavor profiles in various culinary applications .
Case Study 1: Anticancer Activity
A study published in ACS Omega examined a series of thiazole derivatives linked to other active moieties, where this compound was included among the tested compounds. The findings indicated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development .
Case Study 2: Herbicide Safening
In agricultural trials, the application of this compound demonstrated a marked reduction in herbicidal injury to sorghum plants treated with acetamide herbicides. The results showed that crops treated with this safener maintained healthy growth while effectively controlling weed populations, highlighting its dual role in crop protection .
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(ethoxymethyl)thiazole involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes, disrupt microbial cell walls, and interfere with cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through its thiazole ring structure .
Comparison with Similar Compounds
Key Observations:
Lipophilicity: The ethoxymethyl group in this compound increases lipophilicity (LogP ~2.0) compared to polar derivatives like 2-Amino-5-methylthiazole (LogP ~0.8). However, aryl-substituted analogs (e.g., naphthyl) exhibit higher LogP values (~3.5–4.0) due to aromatic hydrophobicity . Chloro and methyl substituents (e.g., 2-Chloro-5-methylthiazole) balance moderate lipophilicity with improved solubility in ethanol .
Bioactivity: Antimicrobial Activity: Thiazoles with electron-donating groups (e.g., ethoxy) disrupt microbial cell walls by coordinating with sulfur atoms, as seen in preliminary studies . Anticancer Potential: Aryl-substituted thiazoles (e.g., 2-Ethoxy-5-(naphthalen-1-yl)thiazole) inhibit cancer cell proliferation via intercalation or kinase inhibition . Anti-inflammatory Action: Amino-substituted thiazoles (e.g., 2-Amino-5-methylthiazole) mimic NSAID pharmacophores, reducing COX-2 activity .
Synthetic Utility :
- Ethyl carboxylate derivatives (e.g., Ethyl 4-methylthiazole-5-carboxylate) serve as precursors for metal complexes in catalytic applications .
- Thiadiazole analogs (e.g., 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione) act as intermediates for disulfide-linked bioactive dimers .
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWG) : Chloro and trifluoromethyl groups (e.g., 4-Methyl-2-(4-trifluoromethylphenyl)thiazole-5-carboxylate) enhance metabolic stability and electrophilic reactivity .
- Electron-Donating Groups (EDG) : Ethoxy and ethoxymethyl substituents increase electron density at the thiazole ring, favoring nucleophilic aromatic substitution reactions .
Pharmacokinetic Considerations
- Hydrogen Bonding: Amino and hydroxyl substituents (e.g., 2-Ethoxy-4-hydroxythiazole-5-carbonitrile) improve aqueous solubility but reduce blood-brain barrier penetration .
- Metabolic Stability : Ethoxy groups resist oxidative metabolism compared to methyl or acetylated analogs, prolonging half-life in vivo .
Biological Activity
Overview
2-Ethoxy-5-(ethoxymethyl)thiazole is a thiazole derivative characterized by its unique ethoxy and ethoxymethyl substitutions. These modifications enhance its chemical properties and biological activities, making it a subject of interest in pharmacological research. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Thiazole derivatives, including this compound, exhibit a variety of biological activities due to their structural characteristics. The thiazole ring's aromaticity and planarity facilitate interactions with biological targets, leading to diverse effects:
- Antioxidant Activity : The compound may scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Antimicrobial Properties : It has shown potential in inhibiting the growth of various bacterial and fungal strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory mediators.
- Cytotoxic Effects : Preliminary studies suggest potential antitumor activity, indicating its use in cancer therapeutics.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antioxidant | Scavenges free radicals; protects against oxidative damage. |
| Antimicrobial | Inhibits growth of bacteria (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans). |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |
| Antitumor | Exhibits cytotoxic effects on cancer cell lines in vitro. |
| Neuroprotective | Potentially protects neuronal cells from damage, supporting cognitive health. |
Case Studies and Research Findings
Recent studies have evaluated the biological activities of thiazole derivatives, including this compound:
-
Antimicrobial Studies :
- A study demonstrated that thiazole derivatives showed significant inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.008 to 0.06 μg/mL .
- The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity :
-
Cytotoxicity :
- In vitro studies revealed that the compound could induce apoptosis in cancer cell lines, suggesting its potential as an antitumor agent. Further exploration into its mechanism of action at the cellular level is warranted.
Comparative Analysis with Similar Compounds
When compared to other thiazole derivatives, this compound exhibits unique properties due to its specific substitutions:
| Compound | Activity | Notes |
|---|---|---|
| Sulfathiazole | Antimicrobial | Established clinical use as an antibiotic. |
| Ritonavir | Antiretroviral | Used in HIV treatment; different mechanism of action. |
| Abafungin | Antifungal | Effective against fungal infections; structurally distinct. |
| Bleomycin | Antineoplastic | Used in cancer therapy; different target interactions. |
| Tiazofurin | Antineoplastic | Similar cytotoxic properties but distinct chemical structure. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Ethoxy-5-(ethoxymethyl)thiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of thiazole derivatives typically involves multi-step reactions under controlled conditions. For example, similar compounds (e.g., substituted thiazoles) are synthesized via cyclocondensation of thioureas with α-haloketones or via Hantzsch thiazole synthesis, which uses β-ketoesters, thioureas, and halides . Key variables include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
-
Catalysts : Copper(I) iodide or palladium catalysts improve cross-coupling efficiency .
-
Temperature : Reactions often proceed at 60–100°C to balance yield and side-product formation.
-
Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .
- Data Table :
| Reaction Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | DMF | None | 65–75 | 90–95 |
| Cross-coupling | THF | CuI/Pd(PPh₃)₄ | 80–85 | 95–98 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Ethoxy groups (-OCH₂CH₃) show characteristic triplets at δ ~1.3–1.5 ppm (CH₃) and δ ~3.6–4.0 ppm (OCH₂) . Thiazole ring protons appear as distinct singlets (δ ~7.0–8.5 ppm).
- IR Spectroscopy : Stretching vibrations for C-O (1050–1250 cm⁻¹) and C=S (600–700 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (C₈H₁₃NO₂S: 187.07 g/mol).
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives, such as this compound?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from:
- Structural analogs : Subtle substitutions (e.g., replacing ethoxy with methoxy groups) alter electronic properties and binding affinities .
- Assay conditions : Variations in cell lines, incubation times, or solvent polarity (e.g., DMSO vs. aqueous buffers) impact results .
- Validation : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., fluorescence-based vs. colorimetric) are essential .
Q. How do computational methods (e.g., molecular docking, DFT) predict the reactivity and binding interactions of this compound?
- Methodological Answer :
-
Docking Studies : Tools like AutoDock Vina simulate ligand-protein interactions. For example, the ethoxymethyl group may form hydrophobic contacts with residues in bacterial enoyl-ACP reductase .
-
DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Ethoxy substituents lower LUMO energy, enhancing electron-deficient thiazole ring reactivity .
-
MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate binding modes .
- Data Table :
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Staphylococcus aureus FabI | -8.2 | Hydrophobic, π-π |
| Human Topoisomerase IIα | -7.5 | H-bonding |
Q. What experimental designs optimize the pharmacological profile of this compound while minimizing toxicity?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., ethoxy → trifluoromethoxy) to enhance selectivity .
- ADMET Profiling : Use in vitro models (e.g., Caco-2 for permeability, microsomal stability assays) to predict bioavailability .
- Toxicology : Assess hepatotoxicity via ALT/AST assays in primary hepatocytes and genotoxicity via Ames tests .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
